Targocil-II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

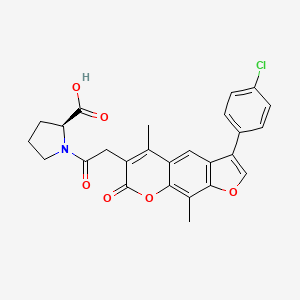

Structure

3D Structure

Properties

Molecular Formula |

C26H22ClNO6 |

|---|---|

Molecular Weight |

479.9 g/mol |

IUPAC Name |

(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |

InChI Key |

AKQCCBGXRNNPLS-NRFANRHFSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Targocil-II in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targocil-II is a potent inhibitor of Wall Teichoic Acid (WTA) biosynthesis in Staphylococcus aureus, a critical pathway for the bacterium's viability, virulence, and resistance to certain antibiotics. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of its inhibitory action, and relevant experimental data and protocols. This compound specifically targets the TarGH ABC transporter, leading to a cascade of effects including the cessation of WTA flipping across the cell membrane, a subsequent decrease in cellular autolysis, and synergistic activity with β-lactam antibiotics. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel anti-staphylococcal agents.

Introduction to Wall Teichoic Acid Biosynthesis in S. aureus

Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently linked to the peptidoglycan of most Gram-positive bacteria, including the major human pathogen Staphylococcus aureus. In S. aureus, WTAs play a crucial role in various physiological processes, including cell division, biofilm formation, host cell adhesion, and resistance to host defense mechanisms and certain antibiotics. The biosynthesis of WTA is a complex, multi-step process that occurs on both the cytoplasmic and extracellular faces of the cell membrane, making it an attractive target for novel antimicrobial agents.

The biosynthesis of the ribitol-phosphate (RboP) WTA polymer, the most common type in S. aureus, is initiated on the cytoplasmic side of the membrane. The process involves the sequential addition of precursor molecules to a lipid carrier, undecaprenyl phosphate (C55-P). The fully assembled WTA precursor is then translocated, or "flipped," across the cytoplasmic membrane by a dedicated ABC (ATP-binding cassette) transporter, TarGH. Once on the outer surface, the WTA polymer is covalently attached to the peptidoglycan by other enzymes.

Molecular Target and Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly targeting and inhibiting the TarGH ABC transporter.

The TarGH ABC Transporter

The TarGH transporter is a heterodimer composed of two protein subunits:

-

TarG: The transmembrane domain (TMD) that forms the channel through which the WTA precursor is thought to pass.

-

TarH: The nucleotide-binding domain (NBD) located in the cytoplasm, which binds and hydrolyzes ATP to power the transport process.

Inhibition of TarGH by this compound

Cryo-electron microscopy studies have revealed the precise mechanism by which this compound inhibits TarGH function. This compound binds to a specific site on the extracellular side of the TarG subunit, at the dimerization interface between the two TarG monomers.[1] This binding site is thought to mimic the position of a WTA precursor that has been flipped across the membrane but has not yet been released.[1]

The binding of this compound induces significant conformational changes that extend from the extracellular binding site to the cytoplasmic TarH subunit.[1] This allosteric communication ultimately leads to a "jammed" ATPase cycle.[1] While this compound binding primes the TarH active site for ATP hydrolysis, the overall transport process is halted, effectively blocking the translocation of WTA precursors to the cell surface.[1]

Figure 3: Experimental Workflow for the Triton X-100-Induced Autolysis Assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Protocol (following CLSI guidelines):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare an inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

TarGH ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by TarGH.

Protocol:

-

Purify the TarGH protein complex.

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM MgCl2), purified TarGH, and varying concentrations of this compound.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a set time.

-

Stop the reaction by adding a malachite green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance of the complex at a specific wavelength (e.g., 620 nm).

-

Calculate the amount of phosphate released and determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

[1]### 6. Resistance Mechanisms

Resistance to this compound in S. aureus can arise through mutations in the tarG gene. These mutations often occur in residues that line the this compound binding pocket, thereby reducing the affinity of the inhibitor for its target.

Conclusion

This compound represents a promising class of antibacterial agents that target a key process in the cell wall metabolism of S. aureus. Its well-defined mechanism of action, potent in vitro activity, and the significant cellular consequences of its target inhibition make it an important tool for studying WTA biosynthesis and a valuable lead for the development of new therapies to combat drug-resistant staphylococcal infections. This technical guide provides a detailed foundation for understanding and further investigating the multifaceted action of this compound.

References

Unveiling the Molecular Target of Targocil-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targocil-II is a potent antibacterial agent that demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these details. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the TarGH ATP-binding cassette (ABC) transporter . This transporter is essential for the biosynthesis of wall teichoic acid (WTA), a major component of the cell wall in many Gram-positive bacteria. The TarGH transporter is a heterodimer composed of two subunits: TarG, the transmembrane domain, and TarH, the nucleotide-binding domain (ATPase).

This compound specifically binds to the extracellular dimerization interface of the TarG subunit .[1][2][3] This binding event does not directly obstruct the transport channel but instead induces conformational changes that are transmitted to the TarH subunit. These allosteric changes ultimately inhibit the ATPase activity of TarH, preventing the hydrolysis of ATP.[1][2][4] The inhibition of ATP hydrolysis stalls the WTA precursor flipping process, leading to a depletion of WTA in the cell wall.[5][6][7] This disruption of WTA biosynthesis has downstream consequences, including the inhibition of autolysis.[5][6][7]

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound inhibition of the TarGH ABC transporter.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and binding of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/System | Reference |

| IC50 (ATPase Activity) | 137 nM | Purified TarGH | [4] |

| IC50 (ATPase Activity) | 6.5 ± 1.2 μM | Purified S. aureus TarGH | [1] |

| MIC | < 0.5 µg/mL | S. aureus strains | [1] |

| MIC90 | 2 µg/mL | MRSA and MSSA | [8] |

Table 2: Binding Affinity of this compound

| Method | Ligand | Kd | Reference |

| Microscale Thermophoresis | AMP-PNP bound TarGH | Tighter binding observed | [1] |

| Microscale Thermophoresis | ATPγS bound TarGH | Weaker binding observed | [1] |

| Computational Docking | TarG | -8.1 kcal/mol (binding affinity energy) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and its molecular target.

Cryo-Electron Microscopy (Cryo-EM) of TarGH in Complex with this compound

Objective: To determine the high-resolution structure of the TarGH transporter in the presence of this compound to visualize the binding site and conformational changes.

Methodology: [3]

-

Protein Expression and Purification:

-

The tarG and tarH genes from S. aureus are cloned into an appropriate expression vector and co-expressed in a suitable host, such as E. coli or L. lactis.

-

The TarGH protein complex is purified from the cell membranes using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

Cryo-EM Sample Preparation:

-

Purified TarGH is concentrated to approximately 8 mg/mL.

-

This compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) are added to the protein sample and incubated.

-

3.5 µL of the complex is applied to a glow-discharged Quantifoil holey carbon grid (R1.2/1.3, 300 mesh).

-

The grid is blotted for 4 seconds at 100% humidity and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

-

-

Data Acquisition and Processing:

-

Cryo-EM data are collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a direct electron detector.

-

Image processing, including particle picking, 2D and 3D classification, and 3D reconstruction, is performed using software such as RELION or CryoSPARC to obtain a high-resolution 3D map of the this compound-bound TarGH complex.

-

Caption: Experimental workflow for Cryo-EM analysis of the TarGH-Targocil-II complex.

ATPase Activity Assay

Objective: To quantify the inhibitory effect of this compound on the ATP hydrolysis activity of the TarH subunit of the TarGH transporter.

-

Reaction Setup:

-

Purified TarGH protein is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).

-

The reaction is initiated by the addition of ATP and MgCl2 to final concentrations of 1 mM each.

-

-

Incubation:

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Phosphate Detection:

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

-

The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with free phosphate.

-

-

Data Analysis:

-

The absorbance of the colored product is measured at 620 nm using a microplate reader.

-

A standard curve is generated using known concentrations of phosphate to quantify the amount of Pi produced in each reaction.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Caption: Experimental workflow for the ATPase activity assay.

Whole-Cell Autolysis Assay

Objective: To assess the downstream cellular effect of this compound treatment on bacterial autolysis.

-

Bacterial Culture and Treatment:

-

S. aureus strains are grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase (OD600 of ~0.3).

-

The cultures are treated with this compound (e.g., 1-5 µg/mL) or a vehicle control (DMSO) and incubated for an additional hour.

-

-

Cell Preparation:

-

Cells are harvested by centrifugation at 4°C, washed twice with cold sterile water, and resuspended in an autolysis buffer (0.05 M Tris-HCl, pH 7.2) containing 0.05% Triton X-100 to a starting OD600 of 0.6.

-

-

Autolysis Measurement:

-

The cell suspensions are incubated at 37°C with shaking.

-

The decrease in OD600, indicative of cell lysis, is monitored over time at regular intervals.

-

-

Data Analysis:

-

The percentage of initial OD600 is plotted against time for both treated and untreated cells to compare the rates of autolysis.

-

Caption: Experimental workflow for the whole-cell autolysis assay.

Conclusion

This compound represents a promising class of antibacterial agents that specifically target the TarGH ABC transporter, a crucial component of the wall teichoic acid biosynthesis pathway in Gram-positive bacteria. Its unique allosteric mechanism of inhibition, targeting the TarG subunit to modulate the ATPase activity of TarH, provides a solid foundation for the rational design of novel therapeutics to combat antibiotic-resistant infections. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers aiming to further investigate this compound and its molecular target.

References

- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM analysis of S. aureus TarL, a polymerase in wall teichoic acid biogenesis central to virulence and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Wall Teichoic Acid Biosynthesis by Targocil-II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Targocil-II, a potent inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus. This document details the molecular basis of its inhibitory activity, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and mechanisms involved.

Introduction to Wall Teichoic Acid Biosynthesis and its Inhibition

Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently attached to the peptidoglycan layer of most Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus.[1] These molecules are crucial for various aspects of bacterial physiology, such as cell division, biofilm formation, and virulence.[1][2] The biosynthetic pathway of WTA is a validated target for the development of novel antibiotics, particularly due to its role in methicillin-resistant S. aureus (MRSA) infections.[3]

The WTA biosynthesis pathway can be broadly divided into two stages: early, intracellular steps that are nonessential for bacterial viability, and late, extracellular steps that are essential.[4][5] A key enzyme in the late stage is the ATP-binding cassette (ABC) transporter TarGH, which is responsible for flipping the WTA precursor across the cytoplasmic membrane.[1][6][7]

This compound is a small molecule inhibitor that specifically targets the TarGH transporter, thereby blocking the late, essential stage of WTA biosynthesis.[2] This guide will focus on the detailed mechanism and experimental investigation of this compound's inhibitory action.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for enzymatic activity, the minimum inhibitory concentration (MIC) for bacterial growth, and the dissociation constant (Kd) for binding affinity.

| Metric | Value | Target/Organism | Assay | Reference |

| IC50 | 137 nM | ABC Transporter | Not Specified | |

| IC50 | 6.5 ± 1.2 µM | TarGH ATPase Activity | Malachite Green Assay | [8] |

| MIC | 1 µg/mL | S. aureus MW2 | Broth Microdilution | [2] |

| MIC | 0.125 µg/mL | S. aureus | Not Specified | |

| Kd | 2.6 ± 0.5 µM | TarGH (with AMP-PNP) | Microscale Thermophoresis | [8] |

| Kd | 20.2 ± 3.4 µM | TarGH (with ATPγS) | Microscale Thermophoresis | [8] |

Table 1: Inhibitory Activity and Binding Affinity of this compound. This table summarizes key quantitative data for this compound, demonstrating its potent inhibition of the TarGH transporter and S. aureus growth.

| Organism | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.125 | [8] |

| Staphylococcus epidermidis | 0.25 | [8] |

| Streptococcus pneumoniae | >64 | [8] |

| Bacillus subtilis | >64 | [8] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria. This table highlights the species-specific activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of WTA biosynthesis by this compound.

TarGH ATPase Activity Assay (Malachite Green)

This assay quantifies the ATPase activity of the TarGH transporter by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.

Materials:

-

Purified TarGH protein

-

Assay Buffer: 50 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 5 mM MgCl2

-

ATP solution (100 mM stock)

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl

-

Solution C: 34% (w/v) sodium citrate

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and then add 1 volume of Triton X-100. Let it sit for 30 minutes at room temperature. Just before use, add 1 volume of Solution C.

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of purified TarGH protein.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells of the 96-well plate.

-

Add the TarGH-containing reaction mixture to the wells.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for a fixed time at a set temperature (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding the Malachite Green Working Reagent.

-

Incubate for 20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the movement of a fluorescently labeled molecule through a temperature gradient, which changes upon binding to a ligand.

Materials:

-

Fluorescently labeled TarGH protein (e.g., via N-terminal His-tag and a fluorescent dye)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20

-

Non-hydrolyzable ATP analog (e.g., AMP-PNP or ATPγS)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Prepare a stock solution of fluorescently labeled TarGH in the assay buffer. The final concentration of the labeled protein should be in the low nanomolar range and kept constant for all measurements.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

If investigating the influence of nucleotides, add a constant concentration of the non-hydrolyzable ATP analog to all samples.

-

Mix the labeled TarGH solution with each dilution of this compound in a 1:1 ratio. Also, prepare a control sample with labeled TarGH and buffer only.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-20 minutes at room temperature).

-

Load the samples into the MST capillaries.

-

Perform the MST measurement according to the instrument's instructions.

-

Analyze the data to determine the change in thermophoresis as a function of the this compound concentration.

-

Fit the binding curve to an appropriate model (e.g., the law of mass action) to calculate the dissociation constant (Kd).[8]

Whole-Cell WTA Biosynthesis Inhibition Assay

This assay identifies inhibitors of the late, essential steps of WTA biosynthesis by comparing the growth of wild-type S. aureus with a mutant strain lacking the first enzyme in the pathway (ΔtarO). Inhibitors of late-stage enzymes will inhibit the wild-type strain but not the ΔtarO mutant, as the mutant does not produce the toxic intermediate.[4]

Materials:

-

Wild-type S. aureus strain (e.g., RN4220)

-

S. aureus ΔtarO mutant strain

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates

-

Microplate incubator/shaker

-

Microplate reader

Procedure:

-

Inoculate overnight cultures of both wild-type and ΔtarOS. aureus strains.

-

Dilute the overnight cultures to a starting OD600 of ~0.05 in fresh TSB.

-

In a 96-well plate, prepare serial dilutions of this compound. Include a DMSO-only control.

-

Add the diluted bacterial cultures to the wells containing the compound dilutions. Dedicate separate plates or sections of plates for the wild-type and ΔtarO strains.

-

Incubate the plates at 37°C with shaking for a defined period (e.g., 16-24 hours).

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

Compare the growth inhibition of the wild-type strain to that of the ΔtarO mutant. A compound that inhibits the wild-type strain but has significantly less or no effect on the ΔtarO mutant is a potential inhibitor of the late stages of WTA biosynthesis.

Visualizing the Mechanism and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms discussed in this guide.

References

- 1. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Targocil-II: A Deep Dive into the Inhibition of Wall Teichoic Acid Transport

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Targocil-II, a potent inhibitor of the wall teichoic acid (WTA) transporter TarGH in Gram-positive bacteria, particularly Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery and development.

Abstract

This compound has emerged as a promising antibacterial agent that targets a novel and essential pathway in Gram-positive bacteria: the transport of wall teichoic acid. By inhibiting the TarGH ABC transporter, this compound disrupts the bacterial cell wall synthesis, leading to decreased autolysis and synergistic action with β-lactam antibiotics.[1][2] This guide will dissect the mechanism of action, summarize the key quantitative data regarding its inhibitory activity, and provide detailed experimental protocols for the assays used to characterize this molecule.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of the TarGH ATP-binding cassette (ABC) transporter.[1][3] This transporter is crucial for flipping lipid-linked WTA precursors from the cytoplasm to the extracellular side of the cell membrane, a critical step in cell wall biosynthesis.[1][2] Cryo-electron microscopy studies have revealed that this compound binds to the extracellular dimerization interface of the TarG subunit of the TarGH complex.[1][2] This binding event is thought to mimic a flipped, but not yet released, substrate.[1][2]

The binding of this compound induces significant conformational changes that extend to the ATPase domain in the TarH subunit, ultimately leading to a "jammed" ATPase cycle.[1][2] This allosteric inhibition prevents the hydrolysis of ATP, which is necessary to power the transport of WTA precursors.[1][3] The disruption of WTA transport leads to a cascade of downstream effects, including the inhibition of cellular autolysis.[4][5]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key structure-activity relationship data available.

| Parameter | Value | Assay | Organism/System | Reference |

| IC50 | 137 nM | ABC Transporter Inhibition | - | [3] |

| IC50 | 6.5 ± 1.2 µM | TarGH ATPase Activity | S. aureus TarGH | [6] |

| Kd | Tighter binding with AMP-PNP vs ATPγS | Microscale Thermophoresis | S. aureus TarGH | [6][7] |

| MIC90 | 2 µg/mL | Bacterial Growth Inhibition | MRSA & MSSA | [8] |

Experimental Protocols

TarGH ATPase Activity Assay (Malachite Green Assay)

This assay quantifies the ATPase activity of the TarGH transporter by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Workflow:

Detailed Methodology:

-

Preparation: Purified S. aureus TarGH is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer.[7]

-

Reaction Initiation: The ATPase reaction is initiated by the addition of a defined concentration of ATP.[7]

-

Incubation: The reaction mixture is incubated at 37°C for a specific period to allow for ATP hydrolysis.

-

Reaction Termination: The reaction is stopped, typically by the addition of a quenching agent.

-

Color Development: The malachite green reagent is added to the reaction mixture, which forms a complex with the inorganic phosphate released during ATP hydrolysis.[7]

-

Measurement: The absorbance of the resulting colored complex is measured using a spectrophotometer at a wavelength of approximately 620 nm.

-

Data Analysis: The percentage of ATPase activity inhibition is calculated by comparing the absorbance values of the this compound-treated samples to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[7]

Microscale Thermophoresis (MST) Binding Assay

MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on the hydration shell, size, and charge of the molecule. A change in this movement upon ligand binding allows for the determination of the dissociation constant (Kd).

Methodology Outline:

-

Protein Labeling: The target protein, S. aureus TarGH, is typically labeled with a fluorescent dye.

-

Ligand Titration: A serial dilution of the ligand, this compound, is prepared.

-

Sample Preparation: A constant concentration of the labeled TarGH is mixed with the different concentrations of this compound in the presence of a non-hydrolyzable ATP analog (e.g., AMP-PNP or ATPγS).[6][7] The use of ATP analogs is crucial to ensure a stable TarGH conformation for binding analysis.[6][7]

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The fluorescence within the capillaries is monitored over time to measure the thermophoretic movement of the labeled TarGH.

-

Data Analysis: The change in the normalized fluorescence as a function of the this compound concentration is plotted. The dissociation constant (Kd) is then determined by fitting the data to a binding curve.[7]

Structure-Activity Relationship Insights

While a comprehensive SAR table with a wide range of this compound analogs is not publicly available, the existing data provides valuable insights. The high potency of this compound, with an IC50 of 137 nM against an ABC transporter, highlights its specificity and efficiency.[3] The difference in binding affinity in the presence of different ATP analogs (AMP-PNP vs. ATPγS) suggests that the conformation of the TarGH transporter plays a significant role in this compound binding.[6][7]

Further research focusing on the synthesis and evaluation of this compound analogs will be crucial to elucidate the key structural motifs responsible for its inhibitory activity. This will enable the design of even more potent and specific inhibitors of the WTA transport pathway, paving the way for the development of a new class of antibiotics to combat multidrug-resistant Gram-positive infections.[2][9]

Conclusion

This compound represents a significant advancement in the quest for novel antibacterial agents. Its unique mechanism of action, targeting the essential WTA transport system, provides a new avenue for combating resistant pathogens like MRSA. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development in this promising area. A deeper understanding of the structure-activity relationship of this compound and its analogs will be instrumental in optimizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. EMDB < EMD-48281 [ebi.ac.uk]

Targocil-II as an ABC Transporter Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targocil-II is a potent small molecule inhibitor of the ATP-binding cassette (ABC) transporter TarGH, a critical component in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus. By targeting the transmembrane subunit TarG, this compound disrupts the transport of WTA precursors across the cell membrane, leading to a cascade of detrimental effects on bacterial physiology, including the cessation of growth and increased susceptibility to other antibiotics. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The bacterial cell wall and its associated biosynthetic pathways present attractive targets for the development of novel antimicrobial agents. Wall teichoic acids (WTAs) are anionic glycopolymers covalently linked to the peptidoglycan of Gram-positive bacteria, playing crucial roles in cell division, biofilm formation, and virulence. The biosynthesis of WTA is a complex process that culminates in the flipping of a lipid-linked precursor from the cytoplasm to the extracellular side of the membrane, a step mediated by the ABC transporter TarGH. This compound has emerged as a promising inhibitor of this transporter, demonstrating potent antibacterial activity.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the transmembrane domain (TMD) of the TarG subunit of the TarGH ABC transporter. This binding is allosteric, meaning it occurs at a site remote from the ATP-binding domains located on the TarH subunit. The binding of this compound to TarG locks the transporter in a conformation that is unable to productively hydrolyze ATP, thereby preventing the translocation of the WTA precursor, Lipid II-WTA. This disruption of the WTA biosynthetic pathway leads to the depletion of mature WTA on the cell surface, resulting in defects in cell wall architecture and function.

Signaling Pathway of this compound Inhibition

The Role of Targocil-II in Blocking TarGH Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Targocil-II, a potent inhibitor of the TarGH ATP-binding cassette (ABC) transporter in Gram-positive bacteria, particularly Staphylococcus aureus. By elucidating the molecular interactions and functional consequences of this compound binding, this document aims to provide a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.

Introduction: The TarGH Transporter and Wall Teichoic Acid Biosynthesis

Wall teichoic acids (WTAs) are crucial anionic polymers found on the cell surface of most Gram-positive bacteria. They play vital roles in cell division, biofilm formation, virulence, and resistance to certain antibiotics. The biosynthesis of WTA is a complex process that culminates in its translocation across the cell membrane to the extracellular space, a critical step mediated by the ABC transporter TarGH. TarGH is a heterodimer composed of two transmembrane domains (TMDs), TarG, and two nucleotide-binding domains (NBDs), TarH. The inhibition of TarGH function represents a promising strategy for the development of new antibiotics.

This compound: A Potent Inhibitor of TarGH

This compound is a small molecule inhibitor that has demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It acts by directly targeting the TarGH transporter, thereby disrupting the WTA biosynthetic pathway.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, providing key metrics for its inhibitory and antimicrobial activity.

| Parameter | Value | Organism/System | Reference |

| IC50 (ATPase Activity) | Mean ± 95% CI | S. aureus TarGH | [1] |

| Kd (Binding Affinity to AMP-PNP bound TarGH) | Mean ± 95% CI | S. aureus TarGH | [1] |

| Kd (Binding Affinity to ATPγS bound TarGH) | Mean ± 95% CI | S. aureus TarGH | [1] |

| MIC (Minimum Inhibitory Concentration) | 1 - 2 µg/mL | S. aureus (MSSA and MRSA clinical isolates) | [2] |

| MIC90 (Minimum Inhibitory Concentration for 90% of isolates) | 2 µg/mL | S. aureus (MSSA and MRSA) | [2] |

Mechanism of Action: How this compound Blocks TarGH Function

Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the molecular mechanism by which this compound inhibits TarGH function.[3]

This compound binds to a specific pocket within the transmembrane domains of TarG.[1] This binding event induces a conformational change in the TarGH complex, effectively locking it in a state that is incompetent for WTA translocation. Specifically, the binding of this compound is thought to mimic a substrate-bound state, which triggers ATP hydrolysis by the TarH subunits but prevents the subsequent release of the WTA precursor to the extracellular side. This leads to a futile cycle of ATP hydrolysis without productive transport, ultimately depleting the cell of essential WTA polymers.

Signaling Pathway of TarGH Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of TarGH inhibition by this compound.

References

The Bacteriostatic Effect of Targocil-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bacteriostatic mechanism of Targocil-II, a promising small-molecule inhibitor targeting the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, particularly Staphylococcus aureus. This document synthesizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting the TarGH ABC transporter, a critical component in the late stages of WTA biosynthesis. WTA are anionic polymers covalently linked to the peptidoglycan of most Gram-positive bacteria, playing crucial roles in cell division, osmotic stress resistance, and host colonization[1].

This compound specifically targets the TarH subunit of the TarGH transporter, which is responsible for flipping lipid-linked WTA precursors across the cell membrane[2][3]. By binding to an allosteric site within the transmembrane domain of TarG, this compound induces conformational changes that affect the ATPase activity of TarH[2][4]. This ultimately jams the ATPase cycle, preventing the translocation of WTA precursors and halting cell wall maturation[2][4]. The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, leading to a bacteriostatic effect rather than a bactericidal one[1][5].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of Targocil and its analogue, this compound.

| Compound | Parameter | Value | Target Organism | Reference |

| This compound | IC50 | 137 nM | - | [6] |

| Targocil | MIC | ~1 µg/ml | Most S. aureus strains | [1] |

| Targocil | MIC90 | 2 µg/mL | MRSA and MSSA | [7] |

Table 1: Inhibitory Concentrations of Targocil Compounds

| Compound | Combination Agent | Interaction | FIC Index | Target Organism | Reference |

| Targocil | Methicillin | Synergistic | < 0.4 | S. aureus strains | [8] |

| Targocil | Vancomycin | No Interaction | 1 to 2 | S. aureus strains | [8] |

| Targocil | Ciprofloxacin | No Interaction | 1 to 2 | S. aureus strains | [8] |

| Targocil | Gentamicin | No Interaction | 1 to 2 | S. aureus strains | [8] |

Table 2: Synergistic Activity of Targocil with Other Antibiotics

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Methodology: A standard broth microdilution method is employed.

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus at a final concentration of 5 x 10^5 CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

Objective: To assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics.

Methodology:

-

Prepare serial dilutions of this compound along the rows and a second antibiotic along the columns of a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 1.0: Additive

-

1.0 < FIC Index ≤ 4.0: Indifference

-

FIC Index > 4.0: Antagonism[8]

-

Triton X-100-Induced Autolysis Assay

Objective: To evaluate the effect of this compound on bacterial autolysis.

Methodology:

-

Grow a bacterial culture to the mid-logarithmic phase and treat with this compound (e.g., at 8x MIC) for a specified duration (e.g., 30 and 120 minutes)[1]. An untreated culture serves as a control.

-

Harvest the cells by centrifugation, wash with ice-cold water, and resuspend in a buffer containing Triton X-100 (e.g., 0.05%).

-

Monitor the decrease in optical density (OD) at 600 nm over time at 37°C with shaking. A slower rate of OD decrease in treated cells compared to the control indicates inhibition of autolysis[1][9].

Visualizations

Signaling Pathway: this compound Inhibition of WTA Translocation

Caption: Mechanism of this compound inhibition of the TarGH ABC transporter.

Experimental Workflow: Autolysis Assay

Caption: Workflow for determining the effect of this compound on bacterial autolysis.

Logical Relationship: this compound's Bacteriostatic Effect

References

- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targocil-II is a small molecule inhibitor of the ATP-binding cassette (ABC) transporter TarGH, which is essential for the transport of wall teichoic acid (WTA) precursors across the cell membrane in Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus.[1][2][3] By inhibiting WTA biosynthesis, this compound can disrupt cell wall integrity and related physiological processes.[1][4] A significant area of interest is the potential for this compound to act synergistically with other antibiotics, particularly β-lactams, to enhance their efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3][5][6][7]

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[8][9][10][11][12][13][14] This application note provides a detailed protocol for performing a checkerboard synergy assay with this compound to evaluate its synergistic potential with a partner antibiotic.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two compounds, both individually and in combination.[9][11][13] The effect of the combination is quantified by calculating the Fractional Inhibitory Concentration (FIC) index, which compares the minimal inhibitory concentration (MIC) of each drug in the combination to its MIC when used alone.[9][12][15]

Signaling Pathway and Mechanism of Action

This compound targets the TarGH transporter, a critical component of the wall teichoic acid (WTA) biosynthesis pathway. WTA is a major component of the cell wall of Gram-positive bacteria and plays a crucial role in cell division, biofilm formation, and resistance to β-lactam antibiotics. By inhibiting TarGH, this compound prevents the translocation of WTA precursors from the cytoplasm to the cell wall, leading to a depletion of mature WTA. This disruption of the cell wall can sensitize bacteria to other antibiotics that target cell wall synthesis, such as β-lactams.

Figure 1: Mechanism of action of this compound in inhibiting the WTA biosynthesis pathway.

Experimental Protocol

This protocol outlines the steps for performing a checkerboard synergy assay using a 96-well microtiter plate.

Materials

-

This compound

-

Partner antibiotic (e.g., a β-lactam like oxacillin or methicillin)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or a clinical MRSA isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile V-shaped or U-shaped reservoirs

-

Multichannel pipette

-

Single-channel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Methods

1. Preparation of Bacterial Inoculum:

-

From a fresh overnight culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Stock Solutions:

-

Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO).[16]

-

Further dilute the stock solutions in CAMHB to the desired starting concentrations. The highest concentration tested should be at least 4-8 times the known MIC of the organism for each drug.

3. Checkerboard Plate Setup:

The following diagram illustrates the workflow for setting up the checkerboard assay in a 96-well plate.

Figure 2: Experimental workflow for the checkerboard synergy assay.

-

Add 50 µL of CAMHB to all wells of the 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 50 µL of the highest concentration of this compound to the first column and perform serial two-fold dilutions across the plate.

-

Along the y-axis (e.g., rows A-G), create serial dilutions of the partner antibiotic. Add 50 µL of the highest concentration of the partner antibiotic to the first row and perform serial two-fold dilutions down the plate.

-

The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

-

Include control wells:

-

Drug A alone: Serial dilutions of this compound without the partner antibiotic.

-

Drug B alone: Serial dilutions of the partner antibiotic without this compound.

-

Growth control: Wells with only the bacterial inoculum and no antibiotics.

-

Sterility control: Wells with only CAMHB.

-

-

Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the total volume to 200 µL.

4. Incubation and Reading:

-

After incubation, determine the MIC for each drug alone and for each combination by visually inspecting for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Data Presentation and Analysis

1. Recording the Results:

Record the MIC values in a table. The MIC of the combination is the concentration of the drugs in the first non-turbid well.

2. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated for each well that shows no growth using the following formulas:

-

FIC of Drug A (this compound): FICA = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B (Partner Antibiotic): FICB = MIC of Drug B in combination / MIC of Drug B alone

-

FIC Index (FICI): FICI = FICA + FICB

3. Interpretation of Results:

The interaction between the two drugs is interpreted based on the calculated FICI value:[5][9][12][15][18]

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additivity |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Example Data Presentation:

The following table shows hypothetical results of a checkerboard assay between this compound and Oxacillin against an MRSA strain.

Table 1: MICs of this compound and Oxacillin Alone and in Combination

| Drug(s) | MIC (µg/mL) |

| This compound alone | 2 |

| Oxacillin alone | 64 |

| This compound in combination | 0.25 |

| Oxacillin in combination | 8 |

Table 2: Calculation and Interpretation of the FIC Index

| FICA Calculation (0.25 / 2) | FICB Calculation (8 / 64) | FICI (FICA + FICB) | Interpretation |

| 0.125 | 0.125 | 0.25 | Synergy |

Conclusion

The checkerboard synergy assay is a robust method for evaluating the potential of this compound to enhance the activity of other antibiotics. A synergistic interaction, as indicated by an FICI of ≤ 0.5, suggests that the combination of this compound and the partner antibiotic could be a promising therapeutic strategy for combating resistant bacterial infections. The detailed protocol and data analysis guidelines provided in this application note will enable researchers to effectively perform and interpret checkerboard synergy assays with this compound.

References

- 1. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bohrium.com [bohrium.com]

- 15. emerypharma.com [emerypharma.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Targocil-II and β-Lactam Combination for Antibacterial Synergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the combination of antibiotics that target different cellular pathways, potentially leading to synergistic effects, reduced dosages, and a lower likelihood of resistance development. This document provides detailed application notes and protocols for designing and evaluating the synergistic combination of Targocil-II, an inhibitor of wall teichoic acid (WTA) biosynthesis, and β-lactam antibiotics, which target peptidoglycan (PG) synthesis.

This compound inhibits the TarGH ABC transporter, a crucial component in the transport of WTA precursors across the cell membrane in Gram-positive bacteria.[1][2][3] The inhibition of WTA biosynthesis has been shown to re-sensitize MRSA to β-lactam antibiotics.[4][5][6] β-lactam antibiotics, in turn, inhibit penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[7][8][9] The dual disruption of these two key cell wall biosynthetic pathways leads to a potent synergistic bactericidal effect.

Data Presentation

The following tables summarize quantitative data from representative studies on the combination of WTA inhibitors (including this compound analogs) and β-lactam antibiotics against S. aureus.

Table 1: In Vitro Synergy Data from Checkerboard Assays

| Bacterial Strain | WTA Inhibitor | β-Lactam Antibiotic | MIC of WTA Inhibitor Alone (μg/mL) | MIC of β-Lactam Alone (μg/mL) | MIC of WTA Inhibitor in Combination (μg/mL) | MIC of β-Lactam in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| MRSA | Targocil | Methicillin | - | - | - | - | <0.4 | Synergy[10] |

| MRSA | Tarocin A | Oxacillin | >128 | 256 | 2 | 0.25 | ≤0.5 | Synergy |

| MRSA | Tarocin B | Oxacillin | >128 | 256 | 8 | 1 | ≤0.5 | Synergy |

| MRSA COL | L275 | Imipenem | - | - | - | - | ≤0.5 | Synergy[11] |

| MRSA COL | L638 | Imipenem | - | - | - | - | ≤0.5 | Synergy[11] |

Note: Specific MIC values for Targocil in combination with methicillin were not detailed in the source, but the FICI was reported as synergistic.

Table 2: In Vitro Efficacy from Time-Kill Curve Assays

| Bacterial Strain | Treatment | Concentration | Time (h) | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |

| MRSA | BPEI + Oxacillin | - | 4 | >2 | Bactericidal Synergy[12] |

| MRSA USA300 | Amoxicillin/Cefdinir | - | 24 | >2 | Synergistic Bactericidal Activity[13] |

| MRSA COL | Amoxicillin/Cefdinir | - | 24 | >2 | Synergistic Bactericidal Activity[13] |

Note: BPEI is a polymer that binds to WTA, functionally inhibiting its role, similar to this compound's effect on WTA biosynthesis.

Table 3: In Vivo Efficacy in Murine Infection Models

| Animal Model | Bacterial Strain | Treatment | Dosing Regimen | Log10 CFU Reduction vs. Control | Outcome |

| Murine Thigh Infection | MRSA COL | TarG Inhibitor + Imipenem | 200 mg/kg (inhibitor) + 10 mg/kg (imipenem) tid | 2-3 | Strong additive or synergistic efficacy[11] |

| Murine Systemic Infection | MRSA | Tarocin A + Dicloxacillin | - | - | Robust efficacy[6] |

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic, additive, indifferent, or antagonistic effect of this compound and a β-lactam antibiotic.

Materials:

-

This compound

-

β-lactam antibiotic (e.g., Oxacillin, Imipenem)

-

Staphylococcus aureus strain (e.g., MRSA, MSSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., DMSO for this compound, water for many β-lactams).

-

Prepare Inoculum: Culture the S. aureus strain overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]

-

Prepare Antibiotic Dilutions in Plate:

-

In a 96-well plate, serially dilute the β-lactam antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.

-

Serially dilute this compound along the y-axis (e.g., rows A-G) in CAMHB.

-

Column 11 should contain only dilutions of this compound (growth control for this compound).

-

Row H should contain only dilutions of the β-lactam (growth control for the β-lactam).

-

Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).

-

-

Inoculate Plate: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MICs: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate FICI: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.

Materials:

-

This compound

-

β-lactam antibiotic

-

Staphylococcus aureus strain

-

CAMHB

-

Culture tubes or flasks

-

Shaking incubator (37°C)

-

Tryptic Soy Agar (TSA) plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Prepare a starting inoculum of S. aureus at approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.[15][16]

-

Set up Test Conditions: Prepare culture tubes or flasks with the following conditions (at relevant concentrations, often based on MIC values, e.g., 0.5x MIC, 1x MIC):

-

Growth control (no antibiotic)

-

This compound alone

-

β-lactam antibiotic alone

-

This compound + β-lactam antibiotic

-

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

-

Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on TSA plates to determine the number of viable bacteria (CFU/mL).

-

Plot Time-Kill Curves: Plot the log10 CFU/mL against time for each condition.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]

-

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[17]

-

Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.

Signaling Pathways and Experimental Workflows

Signaling Pathway of S. aureus Cell Wall Synthesis

The diagram below illustrates the two key pathways involved in S. aureus cell wall synthesis that are targeted by this compound and β-lactam antibiotics.

Caption: Dual inhibition of peptidoglycan and WTA synthesis pathways.

Experimental Workflow for Synergy Evaluation

The following diagram outlines the logical flow of experiments to assess the synergistic potential of this compound and a β-lactam antibiotic.

Caption: Workflow for evaluating antibiotic synergy.

References

- 1. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. TarO-specific inhibitors of wall teichoic acid biosynthesis restore β-lactam efficacy against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The gate controlling cell wall synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Wall Teichoic Acid in Situ with Branched Polyethylenimine Potentiates β-Lactam Efficacy against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Determining Targocil-II MIC Values: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targocil-II is a promising antibacterial agent that inhibits the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria. It specifically targets the TarGH ATP-binding cassette (ABC) transporter, which is responsible for flipping lipid-linked WTA precursors across the cell membrane. By disrupting this essential process, this compound exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its spectrum of activity, monitoring for resistance development, and guiding preclinical and clinical research. This document provides detailed protocols for determining this compound MIC values using standard laboratory methods.

Mechanism of Action of this compound

This compound's mechanism of action involves the inhibition of the TarGH ABC transporter, a critical component in the WTA biosynthesis pathway. This transporter, composed of TarG and TarH subunits, facilitates the movement of WTA precursors from the cytoplasm to the cell wall. This compound binds to the extracellular dimerization interface of TarG, effectively jamming the transporter and preventing the translocation of the lipid-linked WTA precursors. This leads to a depletion of WTA in the cell wall, compromising cell wall integrity, and ultimately inhibiting bacterial growth.

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound against various bacterial strains. These values have been compiled from available research literature.

Table 1: this compound MIC Values against Staphylococcus aureus

| Strain Designation | Methicillin Resistance | MIC (µg/mL) |

| S. aureus (various strains) | - | <0.5[1] |

| S. aureus | - | 0.125[1] |

Table 2: this compound MIC Values against Other Gram-Positive Bacteria

| Bacterial Species | Strain Designation | MIC (µg/mL) |

| Bacillus subtilis | - | >64[1] |

| Staphylococcus epidermidis | - | >64[1] |

| Streptococcus pneumoniae | - | >64[1] |

Experimental Protocols

Standardized methods for MIC determination, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended for testing this compound. The two most common methods are broth microdilution and agar dilution.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35 ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working solution in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 12. Then, add 100 µL of the highest this compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium and is useful for testing multiple isolates simultaneously.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO as described for the broth microdilution method.

-

Agar Plate Preparation: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. This is achieved by adding a specific volume of the this compound working solution to molten MHA (cooled to 45-50°C) before pouring the plates. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation: Spot the standardized bacterial inocula onto the surface of the agar plates using a multipoint replicator.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay. For S. aureus, the following ATCC strains are recommended for routine quality control of antimicrobial susceptibility testing and can be used for this compound testing:

-

Staphylococcus aureus ATCC® 29213™

-

Staphylococcus aureus ATCC® 25923™

The observed MIC values for these QC strains should fall within an established acceptable range.

Conclusion

The broth microdilution and agar dilution methods described in this application note provide robust and reliable means for determining the MIC values of this compound. Adherence to standardized protocols, including the use of appropriate quality control strains, is critical for generating accurate and reproducible data. This information is invaluable for the continued research and development of this compound as a potential new therapeutic agent for combating Gram-positive bacterial infections.

References

Application Notes and Protocols: Targocil-II in MRSA Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Targocil-II in Methicillin-Resistant Staphylococcus aureus (MRSA) research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its potential as an anti-MRSA agent.

Introduction

This compound is a promising small-molecule inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus.[1][2][3] Unlike its predecessor, Targocil, which targets the TarG subunit, this compound specifically inhibits the TarH subunit of the TarGH ABC transporter.[1][3] This transporter is crucial for flipping WTA precursors from the cytoplasm to the outer leaflet of the cell membrane. By inhibiting TarH, this compound disrupts the WTA biosynthetic pathway, leading to a range of detrimental effects on MRSA, including decreased autolysis, increased osmotic stress, and potentiation of β-lactam antibiotics.[1][3][4]

Mechanism of Action

This compound binds to the extracellular dimerization interface of the TarG subunit of the TarGH transporter.[2] This binding event induces conformational changes that are transmitted to the ATP-hydrolyzing TarH subunit, ultimately jamming the ATPase cycle.[1][2] This prevents the translocation of WTA precursors across the cell membrane, leading to their accumulation in the cytoplasm and a depletion of WTA in the cell wall. The disruption of this essential pathway underlies the antimicrobial effects of this compound against MRSA.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, Targocil, in MRSA research.

Table 1: Minimum Inhibitory Concentrations (MICs) of Targocil and this compound against S. aureus Strains

| Compound | Strain | MIC (µg/mL) |

| Targocil | MRSA | 2 |

| Targocil | MSSA | 2 |

| This compound | S. aureus strains | < 0.5 |

Table 2: Inhibitory Concentration (IC50) of this compound

| Target | Assay | IC50 (µM) |

| TarGH ATPase activity | Malachite green assay | 6.5 ± 1.2 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)

-

This compound stock solution (in DMSO)

-

MRSA isolate

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Inoculation:

-

Add 100 µL of the prepared MRSA inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

-

Checkerboard Synergy Assay

This protocol is used to assess the synergistic activity of this compound with β-lactam antibiotics (e.g., oxacillin) against MRSA.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

β-lactam antibiotic stock solution

-

MRSA isolate

-

Sterile 96-well microtiter plates

Procedure:

-

Plate Setup:

-